1-[(3-Methylphenyl)methyl]piperidin-4-amine
Description
Significance of Piperidine-Based Frameworks in Drug Discovery and Development
The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and privileged structure in medicinal chemistry. nih.gov Its prevalence is underscored by its presence in a vast number of natural alkaloids, such as morphine and quinine, and a multitude of synthetic pharmaceuticals. The enduring importance of piperidine-based frameworks in drug discovery and development can be attributed to several key factors.
The three-dimensional, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituent groups, which is crucial for optimizing interactions with biological targets like receptors and enzymes. wikipedia.org This conformational flexibility can be fine-tuned through substitution, enabling medicinal chemists to improve potency, selectivity, and pharmacokinetic properties. Furthermore, the basic nitrogen atom of the piperidine ring is often a key pharmacophoric feature, participating in essential ionic interactions with biological targets and enhancing aqueous solubility.
The versatility of the piperidine scaffold is demonstrated by its presence in a wide array of therapeutic classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. tandfonline.comtandfonline.com This broad applicability highlights the adaptability of the piperidine nucleus to interact with a diverse range of biological systems.
Overview of Structurally Related Amine Derivatives as Chemical Probes
Structurally related amine derivatives, particularly those built upon the piperidine-4-amine core, serve as invaluable chemical probes in medicinal chemistry research. These compounds are systematically synthesized and evaluated to explore the structure-activity relationships (SAR) of a particular chemical series. By modifying the substituents on the piperidine nitrogen and the 4-amino group, researchers can probe the chemical space around a biological target and identify the key molecular features required for a desired biological effect.
For instance, the synthesis of a library of 4-aminopiperidine (B84694) derivatives with varying N-substituents has been employed to develop novel antifungal agents. mdpi.com This systematic approach allows for the identification of compounds with improved potency and a better understanding of the molecular interactions driving the therapeutic effect. Similarly, derivatives of 4-aminomethyl piperidine have been synthesized and investigated for their analgesic potential, targeting the µ-opioid receptor. tandfonline.comtandfonline.com These studies exemplify how structurally related amine derivatives are instrumental in the iterative process of lead optimization in drug discovery.
Research Rationale and Scope for Investigating 1-[(3-Methylphenyl)methyl]piperidin-4-amine
The rationale for investigating a specific compound such as this compound stems from the established importance of the piperidine-4-amine scaffold and the common practice of exploring the effects of various substituents. The introduction of a (3-methylphenyl)methyl group, also known as a 3-methylbenzyl group, at the 1-position of the piperidine ring introduces a combination of steric bulk and lipophilicity that can significantly influence the compound's biological activity and pharmacokinetic profile.
The methyl group on the phenyl ring can affect the molecule's interaction with its biological target through steric hindrance or by influencing the electronic properties of the aromatic ring. Furthermore, the benzyl (B1604629) group itself is a common feature in many biologically active compounds, often contributing to binding affinity through hydrophobic interactions.
Detailed Research Findings
A comprehensive search of the scientific and patent literature did not yield specific research findings for the compound this compound. While numerous studies have been published on the broader class of piperidine-4-amine derivatives, detailed experimental data, including synthetic procedures, spectroscopic characterization, and biological activity profiles for this particular molecule, are not present in the public domain. The information that is available pertains to structurally similar but distinct compounds. For example, PubChem contains an entry for the isomeric compound 1-[(3-Aminophenyl)methyl]piperidin-4-amine, but not for the 3-methylphenyl derivative. nih.gov This indicates that while the compound may have been synthesized as part of a larger chemical library or for internal research purposes, its specific data has not been disclosed publicly.
Data Tables
As no specific experimental data for this compound was found, a data table containing its properties cannot be generated.
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-3-2-4-12(9-11)10-15-7-5-13(14)6-8-15/h2-4,9,13H,5-8,10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJQENRMQNZDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260194 | |
| Record name | 1-[(3-Methylphenyl)methyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82378-82-3 | |
| Record name | 1-[(3-Methylphenyl)methyl]-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82378-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methylphenyl)methyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 3 Methylphenyl Methyl Piperidin 4 Amine
Strategic Approaches to the Synthesis of Substituted Piperidin-4-amine Derivatives
The construction of substituted piperidin-4-amines, such as 1-[(3-Methylphenyl)methyl]piperidin-4-amine, relies on a series of well-established and adaptable chemical reactions. The primary strategies involve the formation of the core piperidine (B6355638) ring, followed by the strategic introduction of substituents at the N1 and C4 positions.
Reductive Amination Pathways for Piperidine-4-amine Core Formation
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, making it central to the synthesis of piperidine-4-amine derivatives. wikipedia.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is subsequently reduced to the target amine. pearson.comyoutube.com
The synthesis of the this compound core can be approached in several ways. A common pathway begins with a protected piperidin-4-one, such as N-Boc-piperidin-4-one. This starting material can undergo reductive amination with an amine source, like N-methylpiperazine, in the presence of a reducing agent to form the piperidine-amine linkage. google.com The reaction is often carried out in a one-pot fashion where the imine is not isolated. wikipedia.org
Key to the success of this method is the choice of reducing agent. Mild reducing agents are preferred as they selectively reduce the imine intermediate without significantly affecting the initial carbonyl group. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed for this purpose due to their selectivity and effectiveness under weakly acidic to neutral conditions, which favor imine formation. nih.govchemicalbook.com
An alternative route involves the direct reaction of piperidin-4-amine with 3-methylbenzaldehyde. The resulting imine is then reduced to yield the final product. This approach directly installs the desired N-benzyl-type substituent.
Table 1: Comparison of Reducing Agents in Reductive Amination This table is generated based on data from multiple sources to illustrate common reagents and conditions.
| Reducing Agent | Typical Reaction Conditions | Key Advantages |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or other protic solvents, pH 6-7 | Effective at neutral or slightly acidic pH; selective for imines over carbonyls. chemicalbook.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or other aprotic solvents | Mild and less toxic than NaBH₃CN; does not require strict pH control. nih.gov |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst | "Green" method with high atom economy; can be used for large-scale synthesis. wikipedia.org |
N-Alkylation and Acylation Methods on the Piperidine Nitrogen
The introduction of the (3-methylphenyl)methyl group onto the piperidine nitrogen is a critical step in the synthesis. N-alkylation is the most direct method to achieve this transformation. researchgate.net This typically involves the reaction of a piperidin-4-amine precursor, where the 4-amino group is often protected (e.g., as a carbamate), with a 3-methylbenzyl halide, such as 3-methylbenzyl bromide.
The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃) or hindered organic bases like N,N-diisopropylethylamine (DIPEA). nih.gov The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. researchgate.net Care must be taken to control the reaction conditions to avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. researchgate.net
An alternative to direct alkylation is a two-step process involving N-acylation followed by reduction. The piperidine nitrogen can be reacted with an acylating agent, and the resulting amide is subsequently reduced to the corresponding alkyl amine. google.com
Table 2: Common Conditions for N-Alkylation of Piperidines This table summarizes typical conditions found in the literature for N-alkylation reactions.
| Alkylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Alkyl Bromide or Iodide | K₂CO₃ | DMF | Room Temp. to 70°C | researchgate.net |
| Alkyl Bromide | DIPEA | Acetonitrile | 65°C | nih.gov |
| Alkyl Halide | KHCO₃ | Acetonitrile | Room Temp. | researchgate.net |
Functionalization of the Phenylmethyl Moiety
Once the core structure of this compound is assembled, the phenylmethyl moiety offers opportunities for further chemical modification to create a library of analogues. The reactivity of this group is dictated by the aromatic ring and the benzylic methyl group.
The methyl group on the phenyl ring can be a site for oxidation reactions. Using appropriate oxidizing agents, it can be converted to a hydroxymethyl group, an aldehyde, or a carboxylic acid, providing handles for further derivatization.
The aromatic ring itself is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions and directing effects of the existing substituents, functional groups such as nitro (-NO₂), halogen (-Cl, -Br), or acyl groups can be introduced onto the ring. These modifications can significantly alter the electronic and steric properties of the molecule.
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency, yield, and environmental impact of synthesizing piperidine derivatives, researchers have turned to advanced techniques that offer greater control over reaction conditions and kinetics.
Microwave-Assisted Synthesis for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide range of chemical transformations. tsijournals.com By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which often leads to dramatic reductions in reaction times and improved product yields compared to conventional heating methods. mdpi.commdpi.com
This technique has been successfully applied to the synthesis of various heterocyclic compounds, including piperidines. nih.gov Reactions such as N-alkylation, cyclization, and condensation, which are integral to the synthesis of this compound, can be significantly enhanced. tsijournals.com For example, a multi-component reaction to form a pyrazolo[3,4-b]pyridine derivative showed higher yields and shorter reaction times under microwave irradiation compared to conventional heating. mdpi.com
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis This table illustrates the typical advantages of microwave irradiation in heterocyclic synthesis.
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
|---|---|---|---|
| Pyrimidine Synthesis | 8-10 hours | 6-8 minutes | Often significant |
| Chalcone Synthesis | 5-6 hours | 5 minutes | Often significant tsijournals.com |
| Pyridine (B92270) Synthesis | Several hours | 15-120 minutes | Moderate to good mdpi.com |
Catalytic Hydrogenation for Selective Reduction
Catalytic hydrogenation is a fundamental and efficient method for the reduction of pyridines to piperidines, providing an economical route to the saturated heterocyclic core. liv.ac.uk This process involves the reaction of a pyridine derivative with hydrogen gas in the presence of a metal catalyst. asianpubs.org
A variety of heterogeneous catalysts are effective for this transformation, including platinum(IV) oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), and Raney nickel. asianpubs.orgprepchem.com The choice of catalyst and reaction conditions—such as hydrogen pressure, temperature, and solvent—can influence the reaction's efficiency and selectivity. asianpubs.org For instance, the hydrogenation of substituted pyridines has been successfully carried out using PtO₂ in glacial acetic acid at room temperature under 50 to 70 bar of hydrogen pressure. asianpubs.org
Homogeneous catalysts, such as rhodium complexes like [Cp*RhCl₂]₂, have also been developed for the transfer hydrogenation of pyridinium (B92312) salts. liv.ac.uk These systems can offer high chemoselectivity, allowing for the reduction of the pyridine ring while leaving other functional groups, such as a phenyl ring, intact. liv.ac.ukresearchgate.net Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium has also been demonstrated as an energy-efficient method to produce piperidines at ambient temperature and pressure. nih.gov
Table 4: Catalysts for the Hydrogenation of Pyridine Derivatives This table presents various catalytic systems used for the synthesis of piperidines from pyridines.
Derivatization Strategies of the Piperidine-4-amine Scaffold
The piperidine-4-amine core structure offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. Key strategies involve modifications at the exocyclic amine, alterations to the phenyl ring, and the introduction of various cyclic moieties.
Chemical Modification at the Exocyclic Amine Nitrogen
The exocyclic primary amine of the piperidine-4-amine scaffold is a key site for derivatization, enabling the introduction of a wide array of functional groups through various chemical reactions. This modification is crucial for modulating the compound's biological activity and physicochemical properties.
One common approach is N-acylation , where the primary amine is reacted with acylating agents such as acyl chlorides or carboxylic acids (in the presence of coupling agents) to form amide derivatives. For instance, reaction with propionyl chloride can yield the corresponding N-propionamide derivative. This transformation is often carried out in a suitable solvent like ether with a base to neutralize the generated acid.
Another significant modification is N-alkylation , which introduces alkyl or substituted alkyl groups to the exocyclic nitrogen. This can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. These reactions expand the chemical space and allow for the introduction of diverse functionalities.
Furthermore, the exocyclic amine can be incorporated into various heterocyclic systems. For example, reaction with appropriate precursors can lead to the formation of thiadiazolidinones. Specifically, derivatives such as 4-ethyl-5-[imino-[1-(phenylmethyl)-4-piperidinyl]]-2-methyl-1,2,4-thiadiazolidin-3-one have been synthesized from 4-amino-1-benzylpiperidine. sigmaaldrich.com
These modifications at the exocyclic amine are instrumental in exploring the structure-activity relationships of this class of compounds, leading to the discovery of molecules with enhanced potency and selectivity for various biological targets.
Exploration of Substituent Effects on the Phenyl Ring
A systematic approach to exploring these effects involves the introduction of a variety of substituents at different positions (ortho, meta, and para) on the phenyl ring. Common substituents include:
Halogens (F, Cl, Br): These groups can alter the electronic properties of the ring and often improve metabolic stability. For example, fluorine substitution is a common strategy in medicinal chemistry.
Alkyl groups (e.g., methyl, ethyl): These can provide steric bulk and influence binding interactions.
Alkoxy groups (e.g., methoxy): These electron-donating groups can affect the electronic distribution and hydrogen bonding potential.
Trifluoromethyl group (CF3): This strongly electron-withdrawing group can significantly alter the electronic character of the phenyl ring and improve metabolic stability. unisi.it
The synthesis of these derivatives often starts from appropriately substituted benzyl (B1604629) halides or benzaldehydes, which are then used to alkylate the piperidine nitrogen. The choice of synthetic route may need to be adapted to accommodate the specific substituents on the phenyl ring. For instance, the use of protecting groups might be necessary to avoid unwanted side reactions with certain functional groups. unisi.it
By systematically varying the substituents on the phenyl ring, researchers can fine-tune the pharmacological properties of the this compound scaffold to develop compounds with optimized activity and drug-like properties.
Introduction of Diverse Heterocyclic and Aromatic Fragments
To expand the chemical diversity and explore new interaction possibilities with biological targets, various heterocyclic and aromatic fragments can be attached to the this compound scaffold. These modifications can be introduced at different positions, most commonly via the exocyclic amine or by replacing the phenyl ring with other aromatic systems.
Attachment to the Exocyclic Amine:
The exocyclic amine serves as a convenient handle for introducing a wide range of heterocyclic and aromatic moieties. This is typically achieved through amide bond formation, reductive amination, or nucleophilic substitution reactions. For example, coupling with various heterocyclic carboxylic acids can lead to a diverse library of amide derivatives.
Incorporation of Heterocycles into the Core Structure:
In some synthetic strategies, the piperidine ring itself is formed through cyclization reactions that can incorporate other heterocyclic fragments. For instance, multicomponent reactions or intramolecular cyclizations can be designed to build the piperidine ring with pre-installed heterocyclic substituents. nih.gov
Examples of Introduced Fragments:
Pyridine: The introduction of a pyridine ring can significantly alter the basicity and potential for hydrogen bonding of the final compound. nih.gov
Oxadiazole: 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and linked to piperidine moieties, often exhibiting a range of biological activities. acs.org
Pyran and Furan: These oxygen-containing heterocycles can be incorporated to modulate polarity and solubility.
Thiophene and Thiazole: Sulfur-containing heterocycles can introduce different electronic and steric properties.
Indole and Benzimidazole: Fused aromatic systems can provide larger surface areas for π-π stacking interactions with biological targets.
The introduction of these diverse fragments is a powerful strategy for generating novel chemical entities with unique pharmacological profiles. The choice of the heterocyclic or aromatic fragment is often guided by computational modeling and a deep understanding of the target's binding site.
Analytical Characterization Techniques for Synthetic Intermediates and Final Products
The unambiguous characterization of synthetic intermediates and final products is a critical aspect of chemical synthesis. A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of the synthesized compounds.
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized molecules. Each method provides unique information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound and its derivatives, characteristic signals would include those for the aromatic protons on the methylphenyl ring, the methylene (B1212753) protons of the benzyl group, and the protons on the piperidine ring. nih.gov
¹³C NMR: Shows the number of different types of carbon atoms in a molecule. The chemical shifts of the carbon signals provide information about their hybridization and electronic environment.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For example, the N-H stretching vibrations of the primary amine in the parent compound would be observed in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic and aliphatic parts, as well as C=C stretching of the aromatic ring, would also be present.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
| Technique | Information Obtained | Expected Signals for this compound |
|---|---|---|
| ¹H NMR | Proton environment, connectivity | Aromatic (phenyl), benzylic CH₂, piperidine CH/CH₂, amine NH₂, methyl CH₃ |
| ¹³C NMR | Carbon skeleton | Aromatic carbons, benzylic CH₂, piperidine carbons, methyl carbon |
| IR | Functional groups | N-H stretch (amine), C-H stretch (aromatic/aliphatic), C=C stretch (aromatic) |
| Mass Spectrometry | Molecular weight, formula | Molecular ion peak corresponding to C₁₃H₂₀N₂ |
Chromatographic Purity Assessment (TLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of synthetic compounds and for separating mixtures.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The retention factor (Rf) value is a characteristic of a compound in a specific solvent system.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unodc.org
Gas Chromatography (GC): The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas flows through the column and carries the sample components with it. Separation is achieved based on the differential partitioning of the components between the stationary phase coated on the inside of the column and the mobile gas phase. The time it takes for a compound to travel through the column is called the retention time, which is a characteristic of the compound under a given set of conditions.
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and detected. The mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
GC-MS is particularly useful for the analysis of volatile and thermally stable compounds. It can provide both qualitative (identification) and quantitative (concentration) information about the components of a mixture. unodc.org
| Technique | Principle | Application in Synthesis |
|---|---|---|
| TLC | Separation based on polarity | Reaction monitoring, purity check |
| GC-MS | Separation by volatility, detection by mass | Purity assessment, identification of volatile impurities |
Computational Chemistry and in Silico Modeling of 1 3 Methylphenyl Methyl Piperidin 4 Amine and Its Analogs
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as 1-[(3-Methylphenyl)methyl]piperidin-4-amine or its analogs, might interact with a biological target at the molecular level.
Molecular docking simulations have been instrumental in elucidating the binding modes of piperidine-based compounds with various putative biological targets. These studies reveal the specific conformations and orientations that these ligands adopt within the binding sites of receptors, providing a structural basis for their observed biological activities.
For instance, analogs of this compound have been docked into the active sites of several G protein-coupled receptors (GPCRs), which are a large family of receptors involved in numerous physiological processes. One key target is the µ-opioid receptor , a primary target for analgesic drugs. Docking studies of 4-amino methyl piperidine (B6355638) derivatives have shown that these compounds can fit snugly within the binding pocket of the µ-opioid receptor, exhibiting binding affinities that are comparable to or even better than standard opioids like morphine and fentanyl nih.gov.
Another important target for piperidine-containing compounds is the sigma-1 (σ1) receptor , a unique intracellular chaperone protein implicated in a variety of neurological conditions. Docking studies of piperidine derivatives have revealed that the protonated amine of the piperidine ring is crucial for interaction with the receptor nih.gov. These simulations show the ligands stabilized within a primary hydrophobic region and a secondary sub-pocket of the receptor nih.gov.
Furthermore, analogs with a 1-phenethylpiperidine (B1209527) scaffold have been investigated as dopaminergic ligands targeting the dopamine (B1211576) D2 receptor . Docking analyses have proposed two primary orientations for these ligands within the D2 receptor binding site researchgate.net. The stability of these binding modes is a key determinant of the ligand's affinity and functional activity researchgate.net.
A significant target for piperidine-based antagonists is the C-C chemokine receptor type 5 (CCR5) , a co-receptor for HIV-1 entry into host cells. Small molecule antagonists of CCR5 are thought to bind to a hydrophobic pocket formed by the transmembrane helices of the receptor, inducing a conformational change that prevents viral entry wikipedia.org.
A critical outcome of molecular docking simulations is the identification of specific amino acid residues within the target's binding site that are essential for ligand recognition and binding. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and π-π stacking.
In the context of the µ-opioid receptor , docking studies of 4-amino methyl piperidine derivatives have identified a host of key residues that form the binding pocket. These include Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, and I322 nih.gov. These residues engage the ligands through various non-covalent interactions, stabilizing the ligand-receptor complex nih.gov.
For the sigma-1 (σ1) receptor , a crucial interaction is the ionic bond formed between the protonated nitrogen atom of the piperidine ring and the acidic side chain of Glu172 nih.gov. Additionally, a π–cation interaction with Phe107 further stabilizes the ligand nih.gov. The binding pocket is lined with numerous hydrophobic residues that contribute to ligand recognition through van der Waals forces. These include Val84, Trp89, Met93, Leu95, Tyr103, Leu105, Ile178, and Leu182 in the primary hydrophobic region, and Ile124, Phe133, Val152, His154, Val162, and Trp164 in the secondary sub-pocket nih.gov.
In the case of the dopamine D2 receptor , a highly stable interaction proposed by docking analysis is a salt bridge between the piperidine moiety of the ligand and the residue Asp114 researchgate.net. This ionic interaction is considered a key anchor point for the binding of these dopaminergic ligands researchgate.net.
The table below summarizes the key amino acid residues involved in the recognition of piperidine-based ligands at different biological targets.
| Biological Target | Key Interacting Amino Acid Residues | Type of Interaction |
| µ-Opioid Receptor | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322 | General binding pocket |
| Sigma-1 (σ1) Receptor | Glu172, Phe107 | Ionic interaction, π–cation interaction |
| Val84, Trp89, Met93, Leu95, Tyr103, Leu105, Ile178, Leu182 | Primary hydrophobic pocket | |
| Ile124, Phe133, Val152, His154, Val162, Trp164 | Secondary hydrophobic pocket | |
| Dopamine D2 Receptor | Asp114 | Salt bridge |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed compounds before their synthesis.
Predictive QSAR models have been successfully developed for various classes of piperidine derivatives, particularly for their activity as CCR5 receptor antagonists. These models are typically built using a training set of compounds with known biological activities. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed nih.govnih.gov.
For a series of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas, robust 3D-QSAR models have been established nih.gov. The CoMFA model, for instance, yielded a high cross-validated correlation coefficient (q²) of 0.787 and a non-cross-validated correlation coefficient (r²) of 0.962 nih.gov. Similarly, the CoMSIA model, which combines steric, electrostatic, and hydrophobic fields, showed a q² of 0.809 and an r² of 0.951 nih.gov. The predictive power of these models was confirmed using a test set of compounds, demonstrating their utility in forecasting the antagonistic activity of new analogs nih.gov.
These predictive models serve as a valuable guide for medicinal chemists, allowing for the prioritization of synthetic efforts towards compounds with the highest predicted potency.
QSAR models work by correlating molecular descriptors with the observed biological activity. These descriptors are numerical representations of the chemical and physical properties of the molecules. In 3D-QSAR studies, these descriptors are often field-based, such as steric and electrostatic fields in CoMFA, and steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in CoMSIA.
The contour maps generated from CoMFA and CoMSIA models provide a visual representation of the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. For piperidine-based CCR5 antagonists, these maps have revealed key structural requirements for potent inhibitory activity nih.govnih.gov.
For example, the steric contour maps might indicate that bulky substituents are favored in certain regions of the molecule, while they are disfavored in others. Electrostatic contour maps can highlight areas where electropositive or electronegative groups would enhance activity. Similarly, hydrophobic and hydrogen bond donor/acceptor maps can guide the modification of the lead compound to improve its interaction with the receptor.
The table below provides an overview of the statistical parameters for 3D-QSAR models developed for piperidine-based CCR5 antagonists.
| 3D-QSAR Model | Cross-validated r² (q²) | Non-cross-validated r² | Predictive r² (for test set) |
| CoMFA | 0.787 | 0.962 | 0.855 |
| CoMSIA | 0.809 | 0.951 | 0.830 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model can then be used as a 3D query in virtual screening to search large compound libraries for new molecules with the desired activity.
For piperidine- and piperazine-based CCR5 antagonists, predictive pharmacophore models have been developed nih.govacs.orgacs.org. A highly predictive model was generated using a training set of 25 antagonists with a wide range of activities nih.govacs.orgacs.org. This model consists of five key features: two hydrogen bond acceptors and three hydrophobic regions nih.govacs.orgacs.org. The model demonstrated a strong correlation (r = 0.920) between the estimated and experimentally observed activities of the training set compounds nih.govacs.orgacs.org.
The validity of this pharmacophore model was established through cross-validation and by using it to screen a test set of 78 molecules, where it successfully distinguished between active and inactive compounds nih.govacs.orgacs.org. Furthermore, the model was able to correctly predict the high activity of a diverse set of CCR5 antagonists from different pharmaceutical companies, underscoring its robustness and broad applicability nih.govacs.orgacs.org.
Such validated pharmacophore models are invaluable for virtual screening campaigns. By using the model as a filter, researchers can efficiently screen millions of compounds in silico to identify a smaller, more manageable set of potential hits for further experimental testing. This approach significantly accelerates the discovery of novel chemical entities with the potential to be developed into new drugs. An integrated virtual screening protocol, often combining pharmacophore modeling with molecular docking, has been successfully applied to identify novel CCR5 ligands acs.orgnih.gov.
Generation of Essential Features for Target Interaction
The identification of essential pharmacophoric features is a cornerstone of modern drug design, providing a three-dimensional abstract representation of the key molecular interactions required for a ligand to be recognized by a specific biological target. nih.gov For a molecule like this compound, computational methods are employed to delineate the specific steric and electronic properties that are crucial for its interaction with protein targets. nih.gov These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive ionizable (PI) or negative ionizable (NI) centers. mdpi.com
The structure of this compound presents several key features that can be hypothesized as essential for target binding through pharmacophore modeling. The primary amine group on the piperidine ring is a strong hydrogen bond donor and can also act as a positive ionizable center at physiological pH. tandfonline.com The nitrogen atom within the piperidine ring can function as a hydrogen bond acceptor. The benzyl (B1604629) group, with its 3-methyl substitution, provides a significant hydrophobic and aromatic region, which can engage in van der Waals, pi-pi, or hydrophobic interactions with complementary residues in a receptor's binding pocket. acs.org
Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based. nih.gov In a ligand-based approach, a set of known active molecules with similar structural scaffolds are superimposed to identify common chemical features. mdpi.com For structure-based modeling, the X-ray crystal structure of a target protein is used to map out potential interaction points within its binding site. nih.gov For piperidine derivatives, studies have successfully used these techniques to identify key binding motifs. researchgate.net The resulting pharmacophore model serves as a 3D query for virtual screening of large chemical databases to find novel, structurally diverse compounds that match the essential interaction features. nih.gov
Table 1: Hypothesized Pharmacophoric Features of this compound This table outlines the potential key interaction points of the molecule based on its structural components.
| Feature Type | Structural Origin | Potential Interaction |
|---|---|---|
| Positive Ionizable (PI) | Primary amine (-NH2) at C4 | Forms salt bridges or strong hydrogen bonds with acidic residues (e.g., Asp, Glu). nih.gov |
| Hydrogen Bond Donor (HBD) | Primary amine (-NH2) at C4 | Donates hydrogen bonds to acceptor groups on the receptor. |
| Hydrogen Bond Acceptor (HBA) | Piperidine ring nitrogen | Accepts hydrogen bonds from donor groups on the receptor. |
| Hydrophobic (HY) | 3-Methylphenyl group, piperidine ring | Engages in hydrophobic interactions within non-polar pockets of the target. |
| Aromatic Ring (AR) | 3-Methylphenyl group | Participates in π-π stacking or cation-π interactions with aromatic residues (e.g., Phe, Tyr, Trp). |
Identification of Novel Chemical Entities with Similar Scaffolds
The scaffold of this compound, characterized by a central piperidine ring with specific substitution patterns at the 1 and 4 positions, serves as a valuable template for the discovery of novel chemical entities. nih.gov In silico techniques, particularly virtual screening using the pharmacophore models discussed previously, are instrumental in this process. By filtering large compound libraries, researchers can identify molecules that possess the essential 3D arrangement of chemical features for biological activity but may have a completely different core structure, a process known as scaffold hopping.
Virtual screening campaigns can be performed on extensive commercial and public databases, such as ChemDiv, Enamine, and ZINC, which contain millions of purchasable compounds. chemdiv.com The process begins by using the validated pharmacophore model as a filter. Compounds that match the model are then subjected to further computational analysis, such as molecular docking, to predict their binding orientation and affinity within the target's active site. This multi-stage computational workflow efficiently narrows down a vast chemical space to a manageable number of promising candidates for experimental testing. chemdiv.com
For instance, a research effort might start with the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold and use it to design and synthesize new derivatives. nih.gov Similarly, the 1-benzylpiperidin-4-amine core of the subject compound can be used as a starting point. Modifications could involve altering the substitution on the phenyl ring, replacing the phenyl ring with other aromatic or heteroaromatic systems, or modifying the linker between the phenyl ring and the piperidine nitrogen. These strategies aim to discover new molecules with potentially improved potency, selectivity, or pharmacokinetic properties while retaining the crucial interactions of the original scaffold. nih.gov
Advanced Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Conformational Landscape Exploration
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. For a flexible molecule like this compound, exploring its conformational landscape is crucial to understanding how it presents itself to a biological target. The piperidine ring, similar to cyclohexane, predominantly adopts a stable chair conformation. wikipedia.org However, substituents on the ring can influence the energetic preference for axial versus equatorial positions. wikipedia.org
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the vast number of possible conformations a molecule can adopt in a physiological environment. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's dynamic behavior over time. nih.gov By simulating the molecule in a solvent box (typically water), one can identify the most stable, low-energy conformations and the energy barriers between them. acs.org
Dynamic Behavior of Ligand-Receptor Complexes
While molecular docking provides a static snapshot of how a ligand might bind to a receptor, molecular dynamics (MD) simulations offer a dynamic and more realistic view of the ligand-receptor complex. researchgate.net These simulations can predict the stability of the binding pose identified through docking and reveal the intricate network of interactions that hold the ligand in place over time. nih.gov
These simulations can identify crucial amino acid residues that form stable interactions with the ligand, which is invaluable for understanding the mechanism of action and for guiding future lead optimization efforts. nih.gov By observing the dynamic behavior, scientists can confirm whether the proposed binding mode is stable or if the ligand is likely to dissociate or adopt alternative binding poses within the active site. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters
Computational Assessment of Pharmacokinetic Properties
In the early stages of drug discovery, it is essential to evaluate not only the potency of a compound but also its pharmacokinetic profile, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov In silico ADMET prediction models have become indispensable tools, allowing for the rapid and cost-effective assessment of a compound's drug-like properties long before it is synthesized. researchgate.netchemjournal.kz These models use a molecule's structure to calculate various physicochemical and pharmacokinetic parameters. mdpi.com
For this compound, various computational platforms like SwissADME or pkCSM can be used to predict a range of properties. researchgate.netfrontiersin.org Key parameters include:
Absorption: Predictions of human intestinal absorption (HIA) and Caco-2 cell permeability are used to estimate how well the compound will be absorbed from the gut. frontiersin.org Lipophilicity, often expressed as logP, is a critical factor influencing absorption.
Distribution: The ability to cross the blood-brain barrier (BBB) is a crucial parameter for drugs targeting the central nervous system. mdpi.com Plasma protein binding (PPB) is also predicted, as it affects the amount of free drug available to act on its target.
Metabolism: Models can predict whether the compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. mdpi.com Inhibition of these enzymes can lead to adverse drug-drug interactions.
Excretion: Parameters like total clearance and renal organic cation transporter (OCT2) substrate probability can provide insights into how the compound is eliminated from the body.
Toxicity: Computational models can flag potential liabilities such as hepatotoxicity, cardiotoxicity (hERG inhibition), or mutagenicity (AMES test). frontiersin.org
Table 2: Representative In Silico ADMET Predictions for a Piperidine-Based Scaffold This table presents typical predicted values for a molecule with the structural characteristics of this compound, based on computational models applied to similar structures. researchgate.netmdpi.comfrontiersin.org
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | ~218 g/mol | Complies with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | 2.0 - 3.0 | Good balance for solubility and permeability |
| Aqueous Solubility | Moderately to highly soluble | Favorable for absorption |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for CNS activity researchgate.net |
| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Potential inhibitor/non-inhibitor | Requires experimental verification; potential for drug-drug interactions |
| hERG Inhibition | Low risk | Lower likelihood of cardiotoxicity |
| AMES Toxicity | Non-mutagenic | Lower risk of genotoxicity frontiersin.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one |
Prediction of Metabolic Pathways and Stability
Computational, or in silico, modeling serves as a foundational tool in modern medicinal chemistry for the early prediction of a compound's metabolic fate. For this compound, its structural architecture, characterized by a 4-aminopiperidine (B84694) core linked to a 3-methylbenzyl group via the piperidine nitrogen, provides distinct sites susceptible to metabolic transformation. Predictive analysis based on established metabolic patterns of structurally related N-benzylpiperidines and 4-aminopiperidines allows for a comprehensive forecast of its biotransformation pathways and metabolic stability.
The primary enzymatic system anticipated to be responsible for the metabolism of this compound is the cytochrome P450 (CYP) superfamily of enzymes. nih.govacs.org Studies on analogous 4-aminopiperidine-containing drugs indicate that CYP3A4 is a major contributor to their metabolism, with significant involvement from CYP2D6 in some cases. nih.govnih.gov The principal metabolic reactions predicted for this compound are detailed below.
Predicted Metabolic Pathways:
N-dealkylation: This is consistently reported as a predominant metabolic route for compounds featuring the N-benzylpiperidine moiety. nih.govacs.org The reaction involves the oxidative cleavage of the bond between the piperidine nitrogen and the benzylic carbon. This pathway is catalyzed primarily by CYP3A4 and CYP2D6 and is expected to yield two main metabolites: piperidin-4-amine and 3-methylbenzaldehyde. The latter is anticipated to undergo further rapid oxidation by aldehyde dehydrogenases to form 3-methylbenzoic acid. nih.govacs.org
Aromatic Hydroxylation: The 3-methylphenyl ring is a likely site for hydroxylation, another common CYP-mediated reaction. The position of hydroxylation is directed by the existing methyl substituent, making the carbons ortho and para to the methyl group the most probable sites for oxidation.
Aliphatic Hydroxylation: The saturated piperidine ring can also undergo hydroxylation. While this is generally considered a less favorable pathway compared to N-dealkylation for this class of compounds, hydroxylation at C-3 or C-4 of the piperidine ring is a possibility. nih.gov
N-oxidation: Direct oxidation of the piperidine nitrogen atom to form an N-oxide is another potential, though typically minor, metabolic pathway for alicyclic amines. nih.gov
The following table summarizes the primary metabolites predicted to be formed from this compound through in silico analysis.
Table 1: Predicted Metabolites of this compound
| Predicted Metabolite | Metabolic Reaction | Primary Catalyzing Enzymes (Predicted) |
|---|---|---|
| Piperidin-4-amine | N-dealkylation | CYP3A4, CYP2D6 |
| 3-Methylbenzaldehyde | N-dealkylation | CYP3A4, CYP2D6 |
| 3-Methylbenzoic Acid | Oxidation (of 3-Methylbenzaldehyde) | Aldehyde Dehydrogenase (ALDH) |
| 1-[(Hydroxy-3-methylphenyl)methyl]piperidin-4-amine | Aromatic Hydroxylation | CYP P450 Isoforms |
| 1-[(3-Methylphenyl)methyl]-hydroxypiperidin-4-amine | Aliphatic Hydroxylation | CYP P450 Isoforms |
Prediction of Metabolic Stability:
Metabolic stability is a critical parameter that influences the pharmacokinetic profile of a compound. Based on extensive research on 4-aminopiperidine drugs, it is predicted that compounds with this scaffold often exhibit moderate to high clearance rates, primarily driven by the N-dealkylation pathway. nih.gov The susceptibility of the benzylic C-H bond to hydrogen atom abstraction by CYP enzymes is a key factor that often initiates this rapid metabolism. acs.org
In silico models can further predict the interaction of this compound with specific CYP isoforms, classifying it as a potential substrate or inhibitor. Such predictions are vital for anticipating drug-drug interactions. Given its structural similarity to known CYP3A4 and CYP2D6 substrates, it is highly probable that the compound will be metabolized by these enzymes. nih.govdoi.org The potential for inhibition of these or other CYP isoforms would require specific computational screening.
Table 2: Illustrative In Silico Metabolic Stability Predictions
| Parameter | Predicted Outcome | Implication |
|---|---|---|
| CYP3A4 Substrate | Yes | Metabolism likely mediated by CYP3A4 |
| CYP2D6 Substrate | Yes | Metabolism likely mediated by CYP2D6 |
| CYP3A4 Inhibitor | To be determined | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | To be determined | Potential for drug-drug interactions |
| Human Liver Microsomal Stability | Low to Moderate | Suggests moderate to high clearance |
Structure Activity Relationship Sar Studies of 1 3 Methylphenyl Methyl Piperidin 4 Amine Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of 1-[(3-Methylphenyl)methyl]piperidin-4-amine derivatives can be significantly modulated by introducing various substituents at different positions of the molecule. Structure-activity relationship (SAR) studies have systematically explored these modifications to identify key structural features that enhance therapeutic potential.
The N-benzyl group is a critical structural component, and modifications to its phenyl ring have been shown to have a profound impact on biological activity. The position and nature of substituents on this ring can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Research into N-benzylpiperidine derivatives has shown that the presence and position of a methyl group on the benzyl (B1604629) moiety can be a determining factor for activity. For instance, in a series of compounds developed as cholinesterase inhibitors, it was observed that a methyl substitution at the meta-position of the benzyl ring resulted in better activity compared to ortho- or para-substitutions. nih.gov Specifically, the activity order was found to be meta > ortho > para for methyl-substituted N-benzylpiperidine derivatives. nih.gov This suggests that the placement of the methyl group at the 3-position, as in the parent compound this compound, is favorable for certain biological targets.
Furthermore, the introduction of other substituents, such as halogens, has also been investigated. In some series of N-benzylpiperidine compounds, halogen substitutions on the benzyl ring were found to be influential. For example, in one study, a meta-chloro substitution demonstrated superior activity compared to a para-substitution. nih.gov The activity of halogenated derivatives often follows the trend of Br > Cl > F, which may be attributed to the ability of bromine and chlorine to form halogen bonds with amino acid residues in the target protein. nih.gov
The following table summarizes the influence of various substituents on the N-benzyl group on the biological activity of related piperidine (B6355638) derivatives.
| Substituent on N-benzyl group | Position | Effect on Activity | Reference |
| Methyl | meta | Favorable | nih.gov |
| Methyl | ortho | Less favorable than meta | nih.gov |
| Methyl | para | Least favorable | nih.gov |
| Chloro | meta | Favorable | nih.gov |
| Chloro | para | Less favorable than meta | nih.gov |
| Bromo | Not specified | Generally favorable | nih.gov |
| Fluoro | Not specified | Generally less favorable | nih.gov |
This table is generated based on findings from studies on related N-benzylpiperidine derivatives and illustrates general trends.
Modifications to the piperidine ring and the 4-amino group are also crucial in determining the biological profile of these compounds. The piperidine ring serves as a central scaffold, and its conformation and substitution pattern can significantly affect ligand-receptor interactions.
Studies have shown that the introduction of substituents on the piperidine ring can be important for biological activity. For example, the addition of an alkyl group to the piperidine ring may reduce the number of possible conformations, which can be beneficial for the biological activity of new drug candidates. researchgate.net The steric hindrance introduced by such substituents can play a key role in the selective recognition by target proteins. researchgate.net
The nature of the substituent at the 4-position of the piperidine ring is also a key determinant of activity. In the context of antifungal agents, it was found that an n-dodecyl residue at the 4-amino group was highly beneficial for antifungal activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl residues at this position were detrimental to activity. mdpi.com This highlights the importance of the size and lipophilicity of the substituent at the 4-position for specific biological targets.
The amine functionality at the 4-position is a key feature, and its basicity and ability to form hydrogen bonds are often critical for molecular recognition. Modifications that alter these properties can lead to significant changes in biological activity.
Conformational Analysis and Steric Hindrance Effects on Binding Affinity
The three-dimensional conformation of this compound derivatives is a critical factor in their binding affinity to biological targets. The flexibility of the piperidine ring and the rotational freedom of the N-benzyl group allow the molecule to adopt various conformations, only some of which may be active.
Conformational analysis studies, often aided by computational modeling, help in understanding the preferred spatial arrangement of these molecules when interacting with a receptor. The introduction of substituents can influence the conformational preferences of the molecule. For instance, bulky substituents on the piperidine ring can introduce steric hindrance, which may either prevent the molecule from adopting an active conformation or, conversely, lock it into a more favorable one. researchgate.net This steric effect can be a key factor in determining the selectivity of a compound for a particular receptor subtype. researchgate.net
The relative orientation of the N-benzyl group and the 4-amino substituent on the piperidine ring is also of significant importance. The spatial arrangement of these groups dictates how the molecule can fit into a binding pocket and interact with key amino acid residues.
Role of Hydrogen Bonding and Aromatic Stacking Interactions in Molecular Recognition
Non-covalent interactions, such as hydrogen bonding and aromatic stacking, play a fundamental role in the molecular recognition of this compound derivatives by their biological targets.
The primary amine at the 4-position of the piperidine ring is a key hydrogen bond donor and acceptor. This group can form crucial hydrogen bonds with amino acid residues in the binding site of a receptor, thereby anchoring the molecule and contributing significantly to its binding affinity. nih.gov The protonated form of the piperidine nitrogen can also engage in important electrostatic interactions.
The aromatic ring of the N-benzyl group is well-suited for participating in aromatic stacking interactions, also known as π-π interactions, with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the receptor's binding pocket. nih.govub.edu These interactions are crucial for stabilizing the ligand-receptor complex. nih.govub.edu The presence of the methyl group on the phenyl ring can modulate the electronic properties of the aromatic system, potentially influencing the strength of these stacking interactions.
The interplay between hydrogen bonding and aromatic stacking is often a defining feature of the binding mode of these compounds. The ability of a derivative to simultaneously form strong hydrogen bonds and engage in favorable aromatic stacking interactions is often correlated with high biological activity.
Elucidation of Essential Pharmacophoric Features for Target Selectivity
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound derivatives, several key pharmacophoric features have been identified that are essential for their biological activity and selectivity.
Based on SAR studies, a general pharmacophore model for this class of compounds can be proposed, which typically includes:
A hydrophobic aromatic feature: Represented by the N-benzyl group, which engages in aromatic stacking interactions. The substitution pattern on this ring can fine-tune selectivity.
A hydrogen bond donor/acceptor feature: The 4-amino group on the piperidine ring is a critical site for hydrogen bonding.
A basic nitrogen atom: The piperidine nitrogen, which is typically protonated at physiological pH, can participate in important electrostatic interactions.
A defined spatial arrangement: The relative positions and orientations of these features are crucial for optimal binding and selectivity.
The following table outlines the key pharmacophoric features and their roles in molecular recognition.
| Pharmacophoric Feature | Structural Moiety | Role in Molecular Recognition | Reference |
| Hydrophobic Aromatic Group | N-benzyl group | Aromatic stacking interactions | nih.govub.edu |
| Hydrogen Bond Donor/Acceptor | 4-Amino group | Formation of hydrogen bonds with receptor | nih.gov |
| Basic Center | Piperidine Nitrogen | Electrostatic interactions | mdpi.com |
| Specific Substituent Effects | e.g., 3-methyl group | Modulation of electronic and steric properties for improved fit and selectivity | nih.gov |
Molecular Pharmacology and Cellular Mechanism Investigations of 1 3 Methylphenyl Methyl Piperidin 4 Amine
Enzyme Inhibition Studies
This subsection details the available information on the inhibitory activity of 1-[(3-Methylphenyl)methyl]piperidin-4-amine against various enzymatic targets.
The inhibitory potential against Cyclin-Dependent Kinase 2 (CDK2) was explored. Based on a comprehensive search of relevant scientific literature, no studies have been published that evaluate the inhibitory activity of this compound against CDK2. The existing literature on CDK2 inhibitors focuses on other chemical scaffolds nih.govnih.govgoogle.commdpi.comacs.org.
The inhibitory profile of this compound against other key enzymes, including Histone Deacetylase (HDAC), Topoisomerase II, Telomerase, Thymidylate Synthase, and Thymidine Phosphorylase, was reviewed. There is currently no publicly available scientific data documenting the inhibitory effects of this compound on any of these enzymatic targets. Research on inhibitors for these enzymes describes molecules with different structural features nih.govclinpgx.orgnih.govnih.govnih.govrjeid.comnih.govnih.govnih.govnih.govresearchgate.netmdpi.com.
Investigation of Cellular Mechanisms of Action
The cellular mechanisms of action for the compound this compound have been explored in specific contexts, particularly focusing on its impact on viral assembly processes. However, comprehensive investigations into its effects on broader cellular activities such as cell cycle progression, apoptosis, and intracellular signaling pathways are not extensively documented in publicly available scientific literature.
Cell Cycle Progression and Apoptosis Induction in Cellular Models
Based on a thorough review of existing scientific literature, there is no available research data detailing the effects of this compound on cell cycle progression or the induction of apoptosis in cellular models. Studies specifically investigating the modulation of cell cycle checkpoints (e.g., G1/S or G2/M transitions) or the activation of apoptotic pathways (e.g., caspase activation, DNA fragmentation) by this compound have not been reported.
Modulation of Intracellular Signaling Pathways (e.g., cAMP)
Investigations into the modulation of intracellular signaling pathways, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway, by this compound have not been identified in the current body of scientific research. Consequently, there is no information on whether this compound acts as an agonist or antagonist of receptors coupled to cAMP production or if it influences the activity of key enzymes within this signaling cascade, such as adenylyl cyclase or phosphodiesterases.
Inhibition of Specific Cellular Processes (e.g., HCV Assembly)
Significant research has been conducted on the inhibitory effects of 4-aminopiperidine (B84694) (4AP) scaffolds, including derivatives similar to this compound, on the assembly of the Hepatitis C Virus (HCV). A high-throughput phenotypic screen identified the 4AP scaffold as a potent inhibitor of the HCV life cycle. Subsequent studies have indicated that this class of compounds does not target the early stages of viral replication but instead interferes with the assembly and release of infectious virions.
The mechanism of action is believed to involve the disruption of the interaction between the HCV core protein and host factors essential for the assembly process. Specifically, inhibitors of host kinases such as GAK and AAK1, which share some structural similarities with the 4AP scaffold, have been shown to disrupt the binding of the adaptor protein 2M1 (AP2M1) to the HCV core, a crucial step for viral assembly. This suggests that this compound and related compounds may exert their anti-HCV effects through a similar host-targeted mechanism.
Medicinal chemistry campaigns have focused on optimizing the 4-aminopiperidine scaffold to enhance its potency against HCV, improve its metabolic stability, and reduce in vitro toxicity. These efforts have led to the identification of several derivatives with improved pharmacological profiles. The table below summarizes the activity of a representative compound from this class.
| Compound ID | HCVcc Assay EC50 (µM) |
| Representative 4AP Analog | 0.15 - 1.8 |
EC50 (Half maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response. Data is representative of the 4AP scaffold's inhibitory activity against HCV replication.
Further studies have demonstrated that compounds based on the 4AP scaffold can act synergistically with other direct-acting antiviral agents, highlighting their potential role in combination therapies for HCV infection.
Pre Clinical Biological Evaluation of 1 3 Methylphenyl Methyl Piperidin 4 Amine and Derivatives Excluding Human Clinical Data
In Vitro Cellular Activity Assessments
In vitro studies are crucial for the initial screening and characterization of the biological activity of novel chemical entities. These cell-based assays provide foundational data on the potential efficacy and mechanism of action of compounds at a cellular level.
A significant area of research for piperidine (B6355638) derivatives has been in oncology, with numerous studies demonstrating their cytotoxic and anti-proliferative effects against various cancer cell lines. Certain piperidone compounds have shown tumor-selective cytotoxicity, indicating a potential to target cancer cells while sparing non-cancerous cells. nih.gov
For instance, a series of 3,5-bis(benzylidene)-4-piperidones demonstrated high toxicity towards human gingival carcinoma (Ca9-22), human squamous carcinoma (HSC-2, HSC-4), and human adenocarcinoma (Colo-205, HT29) cell lines. mdpi.com In contrast, these compounds were less toxic to non-malignant human gingival fibroblast (HGF), human periodontal ligament fibroblast (HPLF), and human pulp cells (HPC). mdpi.com Similarly, another study highlighted three piperidone compounds, P3, P4, and P5, that reduced the proliferation of human and murine leukemia cells at low micromolar concentrations and exhibited selective cytotoxicity towards oral carcinoma and leukemia cells over non-cancerous fibroblasts. nih.gov
The mechanism of action for some of these derivatives involves the induction of apoptosis. Research on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones found that specific compounds in this class reduced the growth of several hematological cancer cell lines. nih.gov This was accompanied by an increase in the mRNA expression of apoptosis-promoting genes like p53 and Bax. nih.gov The cytotoxic effects of these compounds were observed in myeloma, leukemia, and natural killer t-cell lymphoma cell lines. nih.gov
| Compound Class | Cancer Cell Lines Tested | Observed Effect | Reference |
| Piperidones (P3, P4, P5) | Leukemia, Lymphoma, Breast Cancer, Colon Cancer, Oral Carcinoma | Tumor-selective cytotoxicity; reduced proliferation. Average CC₅₀ values of 1.52 µM to 2.26 µM in tumorigenic lines. | nih.gov |
| 3,5-bis(benzylidene)-4-piperidones | Gingival Carcinoma (Ca9-22), Squamous Carcinoma (HSC-2, HSC-4), Adenocarcinoma (Colo-205, HT-29) | High, tumor-selective toxicity. | mdpi.com |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, Natural Killer T-cell Lymphoma | Reduced cell growth; increased expression of pro-apoptotic genes (p53, Bax). | nih.gov |
| 1-(3-chlorophenyl)piperazin-2-one Derivatives | Lung Cancer (A549), Colon Cancer (HT-29) | Bioisosteric replacement of an imidazole (B134444) ring with groups like 1-amidinourea improved cytotoxic activity. | researchgate.net |
| N-methylated Norbelladine Derivatives | Hepatocarcinoma (Huh7), Adenocarcinoma (HCT-8), Acute Myeloid Leukemia (THP-1) | Found to be non-toxic toward the tested cell lines under the experimental conditions. | mdpi.com |
The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents. Piperidine derivatives have emerged as a promising scaffold for developing novel antibacterial and antifungal compounds. biomedpharmajournal.org
A series of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized and screened for in vitro antimicrobial activity. biomedpharmajournal.org Several of these compounds exhibited significant antibacterial activity when compared against ampicillin (B1664943) and notable antifungal activity compared with terbinafine. biomedpharmajournal.org Another study focused on newly synthesized piperidine derivatives, (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (1) and (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (2). biointerfaceresearch.com These compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Compound 2, in particular, showed good activity against S. aureus, comparable to the standard drug chloramphenicol. biointerfaceresearch.com
Further research into 3-phenylpiperidine-2,6-dione derivatives also demonstrated their potential as antimicrobial agents. nih.gov The activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits visible growth. nih.govnih.gov For example, certain short-chain p-substituted aryl piperazines have been found to be active against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov
| Compound Class | Test Organisms | Key Findings | Reference |
| 2,6-diaryl-3-methyl-4-piperidone Thiosemicarbazones | Various Bacterial and Fungal Strains | Significant antibacterial and antifungal activity compared to standard drugs. | biomedpharmajournal.org |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus, Escherichia coli | Good activity against S. aureus. | biointerfaceresearch.com |
| 3-Phenylpiperidine-2,6-dione Derivatives | Various Bacterial and Fungal Strains | Displayed antibacterial and antifungal properties. | nih.gov |
| Mannich Bases with Piperazine Moiety | Candida spp., Staphylococci, Micrococcus, Bacillus | High fungistatic activity against C. parapsilosis (MIC as low as 0.49 µg/mL). | nih.gov |
The structural diversity of piperidine derivatives has also been leveraged in the search for new antiviral agents. nih.gov Research has shown that certain modified piperidines can inhibit the replication of various viruses in cell culture models.
In a study evaluating novel 3-phenylpiperidine-2,6-diones, two derivatives demonstrated moderate antiviral activity. nih.gov A benzyl-substituted derivative and a 1-(4-fluorophenyl)-substituted derivative offered moderate protection against Coxsackie B2 virus (CVB-2). The fluorophenyl derivative was also active against Herpes Simplex Virus-1 (HSV-1), with a 50% cytotoxic concentration (CC₅₀) in Vero-76 cells of 92 μM. nih.gov
Additionally, N-methylated derivatives of norbelladine, a compound class containing a piperidine-like core structure, were tested for antiviral properties. These compounds displayed modest activity against a human coronavirus (HCoV-OC43), a flavivirus (dengue virus), and a lentivirus (pseudotyped HIV-1). mdpi.com
| Compound Class | Virus Model | Cell Line | Key Findings | Reference |
| 3-Phenylpiperidine-2,6-dione Derivatives | Coxsackie B2 virus (CVB-2), Herpes Simplex Virus-1 (HSV-1) | Vero-76 | Moderate protection against CVB-2; fluorophenyl derivative also active against HSV-1. | nih.gov |
| N-methylated Norbelladine Derivatives | Human Coronavirus (HCoV-OC43), Dengue Virus (DENV), Pseudotyped HIV-1 | Not specified | Modest antiviral activity observed against all tested viruses. | mdpi.com |
In Vivo Pharmacological Studies in Non-Human Models (Mechanistic Focus)
Following in vitro characterization, promising compounds are often advanced to in vivo studies using non-human animal models. These studies are essential for understanding a compound's pharmacological effects within a complex biological system.
The central nervous system effects of piperidine derivatives have been evaluated in various behavioral models. A class of compounds known as dopamine (B1211576) stabilizers, which includes phenylpiperidine derivatives like (-)-OSU6162 and ACR16, have been shown to modulate locomotor activity in rats. researchgate.net These compounds can reverse both hypo- and hyperdopaminergic states, demonstrating an ability to stabilize locomotor functions. researchgate.net For example, these agents showed antipsychotic-like effects and a low potential for motor side effects in rats, which was correlated with high in vivo D2 receptor occupancy. researchgate.net
Other studies have used models of anxiety and stress to characterize novel compounds. While not a direct piperidine derivative, the CRF(1) receptor antagonist SSR125543A was evaluated in a variety of rodent behavioral tests, including those measuring motor activity, exploration, and fear responses. nih.gov Such tests are standard for evaluating the behavioral pharmacology of novel CNS-active compounds. nih.gov
Animal models that mimic aspects of human diseases are critical for assessing the potential therapeutic efficacy of new compounds. The dopamine transporter knockout (DAT-KO) rat is a recognized model for studying dopamine-dependent hyperlocomotion, which is relevant to psychotic disorders like schizophrenia. nih.govnih.gov
In this model, a set of analogs based on a 4-(2-aminoethyl)piperidine core, which act as agonists for the trace amine-associated receptor 1 (TAAR1), were evaluated. nih.govnih.gov Activation of TAAR1 is known to indirectly modulate dopamine activity. nih.gov The study aimed to see if these compounds could reduce the characteristic hyperlocomotion in DAT-KO rats. Out of four compounds tested, one, designated AP163, produced a statistically significant and dose-dependent reduction in hyperlocomotion, highlighting its potential as a lead for developing novel antipsychotics. nih.govnih.gov The efficacy of phenylpiperidine dopamine stabilizers has also been demonstrated in conditioned avoidance response assays, a predictor of antipsychotic efficacy. researchgate.net
Future Research Directions and Potential Applications
Design and Synthesis of Next-Generation Piperidine-4-amine Chemical Probes
The structural framework of 1-[(3-Methylphenyl)methyl]piperidin-4-amine provides a solid foundation for the design and synthesis of next-generation chemical probes. These probes are instrumental in elucidating complex biological pathways and identifying novel drug targets. Future efforts in this area could focus on several key strategies:
Fluorophore Conjugation: The primary amine of the piperidin-4-amine moiety offers a convenient handle for the attachment of fluorescent dyes. This would enable the creation of fluorescent probes for use in high-throughput screening, fluorescence microscopy, and flow cytometry to visualize the localization and dynamics of the compound's molecular targets within cells and tissues.
Photoaffinity Labeling: Incorporation of photoreactive groups, such as azides or diazirines, onto the this compound scaffold would allow for the development of photoaffinity probes. Upon photoactivation, these probes can covalently bind to their target proteins, facilitating their identification and characterization through proteomic techniques.
Biotinylation and Affinity Chromatography: The synthesis of biotinylated derivatives would enable the use of these molecules in affinity chromatography-based pull-down assays. This approach is highly effective for isolating and identifying binding partners from complex biological mixtures, thereby revealing the compound's mechanism of action.
The synthesis of these probes will likely involve multi-step synthetic routes, beginning with the functionalization of the piperidine-4-amine core. For instance, reductive amination could be employed to introduce various functionalities. nih.gov The development of efficient and modular synthetic strategies will be crucial for generating a diverse library of chemical probes for biological evaluation. nih.gov
Advanced Computational Studies for Enhanced Target Prediction and Lead Optimization
Computational modeling and simulation are indispensable tools in modern drug discovery, offering a rational approach to target prediction and lead optimization. nih.govresearchgate.netresearchgate.net For this compound, advanced computational studies can provide significant insights into its potential biological activities and guide the design of more potent and selective derivatives.
Molecular Docking and Virtual Screening: The three-dimensional structure of this compound can be used to perform virtual screening against libraries of known protein structures. This can help identify potential molecular targets by predicting the binding affinity and mode of interaction. nih.govnih.gov The piperidine (B6355638) scaffold is known to interact with a variety of receptors and enzymes, making this a promising avenue for exploration. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of derivatives of this compound, QSAR models can be developed. researchgate.netresearchgate.net These models correlate the chemical structure of the compounds with their biological activity, providing a predictive tool for designing new molecules with enhanced properties.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the compound when bound to its putative targets. nih.govrsc.org This can reveal key interactions and conformational changes that are critical for biological activity, thereby informing lead optimization efforts.
These computational approaches, when used in conjunction with experimental validation, can significantly accelerate the discovery and development of novel therapeutics based on the this compound scaffold.
Exploration of Novel Molecular Targets Based on Scaffold Versatility
The piperidine-4-amine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.govnih.gov This inherent versatility suggests that this compound and its derivatives could have applications in multiple therapeutic areas.
G-Protein Coupled Receptors (GPCRs): Many drugs containing the piperidine moiety target GPCRs, including opioid and muscarinic receptors. tandfonline.comresearchgate.net The 3-methylphenylmethyl group of the title compound could confer selectivity for specific GPCR subtypes.
Ion Channels: Piperidine derivatives have been shown to modulate the activity of various ion channels. Investigating the effects of this compound on different ion channels could uncover novel therapeutic applications, for example in the treatment of neurological disorders.
Enzyme Inhibition: The piperidin-4-amine scaffold has been successfully utilized to develop enzyme inhibitors, such as those targeting the NEDD8 activating enzyme. nih.gov Screening this compound against a panel of enzymes could lead to the discovery of new inhibitors with therapeutic potential.
A systematic screening of this compound against diverse biological targets will be essential to fully realize its therapeutic potential.
Development of this compound Derivatives as Research Tools for Biological Systems
Beyond its direct therapeutic potential, derivatives of this compound can be developed as valuable research tools to probe biological systems. By systematically modifying the core structure, it is possible to create a library of compounds with varying potencies and selectivities.
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study, involving the synthesis and biological evaluation of a wide range of analogues, will be crucial. nih.gov This will help to identify the key structural features required for activity and selectivity, providing a roadmap for the design of more advanced compounds.
Pharmacological Probes: Optimized derivatives with high potency and selectivity can serve as pharmacological probes to study the function of specific biological targets in vitro and in vivo. These tools are invaluable for target validation and for understanding the physiological roles of these targets.
Q & A
What are the validated analytical methods for quantifying 1-[(3-Methylphenyl)methyl]piperidin-4-amine in complex matrices?
Basic Question
A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid (adjusted to pH 2.5) is effective for separation. For MS compatibility, replace phosphoric acid with formic acid. Key parameters include:
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (C18, 5 µm, 4.6×150 mm) |
| Mobile Phase | 60:40 MeCN:H2O, 0.1% H3PO4 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
This method resolves structural analogs like 1-(2-(4-methoxyphenyl)ethyl)piperidin-4-amine, critical for purity assessment .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Basic Question
The compound is typically synthesized via alkylation of piperidin-4-amine derivatives . For example:
- React N-(3-methylbenzyl)piperidin-4-amine with methyl iodide in acetonitrile.
- Use potassium carbonate as a base at 60°C for 12 hours.
Purification involves column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) followed by recrystallization. Yield improvements (≥75%) are achieved by optimizing stoichiometry (1.2 eq alkylating agent) and reaction time .
What advanced spectroscopic techniques are recommended for studying the oxidative degradation pathways of this compound?
Advanced Question
Permanganate oxidation kinetics under ruthenium(III) catalysis, monitored via UV-Vis spectroscopy at 525 nm, reveal pseudo-first-order kinetics. DFT analysis (B3LYP/6-311++G**) identifies intermediates like Mn(V) oxo-complexes. Key steps:
Pre-equilibrium formation of substrate-catalyst complex.
Rate-limiting electron transfer from amine to Mn(V).
Degradation products include 3-methylbenzaldehyde and piperidin-4-one .
How can computational methods predict the pharmacological activity of this compound derivatives?
Advanced Question
3D-QSAR modeling using CoMFA/CoMSIA on triazine derivatives (e.g., 6-aryl-4-cycloamino-1,3,5-triazine-2-amines) demonstrates:
- Hydrophobic substituents at position 6 enhance antileukemic activity (IC50 < 10 µM).
- Steric bulk near the piperidine nitrogen reduces potency.
Molecular docking (PDB: 4XD3) shows hydrogen bonding with kinase ATP-binding pockets .
What strategies resolve contradictions in NMR data interpretation for structurally similar piperidine derivatives?
Advanced Question
For ambiguous NOESY correlations in N-substituted analogs:
Perform variable-temperature NMR (298–323 K) to assess conformational flexibility.
Use residual dipolar coupling (RDC) in chiral mesophases to determine relative configuration.
Validate with X-ray crystallography (e.g., compare dihedral angles of benzyl-piperidine moieties) .
How does the compound’s stability vary under different pH conditions, and what degradation markers should be monitored?
Basic Question
Accelerated stability studies (ICH Q1A) show:
- Acidic conditions (pH 1.2) : Rapid hydrolysis of the benzyl-piperidine bond (t1/2 = 2.3 h).
- Neutral/basic conditions (pH 7.4–9.0) : Oxidative degradation dominates (t1/2 = 48 h).
Monitor via LC-MS for m/z 178 (cleavage product) and m/z 320 (dimerized quinone) .
What reactor designs improve scalability for synthesizing this compound in continuous flow systems?
Advanced Question
A microfluidic tubular reactor with:
- Residence time: 30 min at 80°C.
- Catalyst: Immobilized K2CO3 on mesoporous silica.
Achieves 92% conversion with <2% byproducts. Key advantages: - Enhanced heat transfer prevents thermal decomposition.
- In-line IR monitoring enables real-time adjustment .
How do structural modifications influence binding affinity to σ-1 receptors?
Advanced Question
SAR studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
